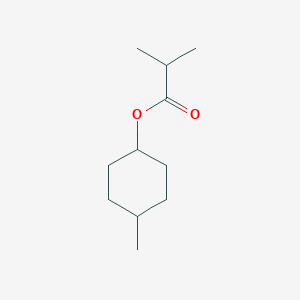
4-Methylcyclohexyl 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylcyclohexyl 2-methylpropanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from 4-methylcyclohexanol and 2-methylpropanoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl 2-methylpropanoate typically involves the esterification reaction between 4-methylcyclohexanol and 2-methylpropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with efficient distillation columns to remove water. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-Methylcyclohexanone or 4-Methylcyclohexanoic acid.
Reduction: 4-Methylcyclohexanol.
Substitution: 4-Methylcyclohexylamine or 4-Methylcyclohexanol.
科学研究应用
4-Methylcyclohexyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.
作用机制
The mechanism of action of 4-Methylcyclohexyl 2-methylpropanoate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. In biological systems, the ester group can undergo hydrolysis to release 4-methylcyclohexanol and 2-methylpropanoic acid, which may interact with various molecular targets and pathways.
相似化合物的比较
Cyclohexyl 2-methylpropanoate: Similar structure but lacks the methyl group on the cyclohexyl ring.
4-Methylcyclohexyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.
Uniqueness: 4-Methylcyclohexyl 2-methylpropanoate is unique due to the presence of both a cyclohexyl ring and a 2-methylpropanoate ester group, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry compared to its similar compounds.
属性
CAS 编号 |
5460-50-4 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
(4-methylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
VGYLSEDWKCYOQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
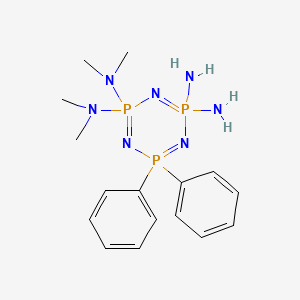
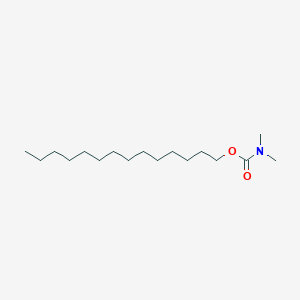

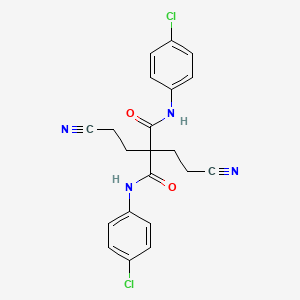
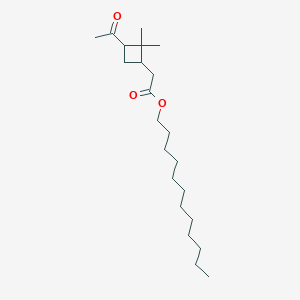
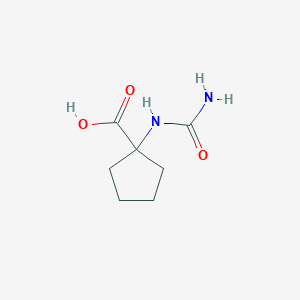
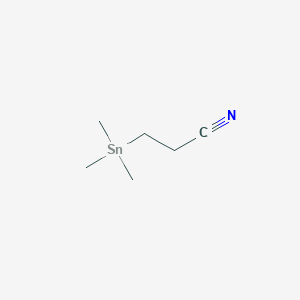

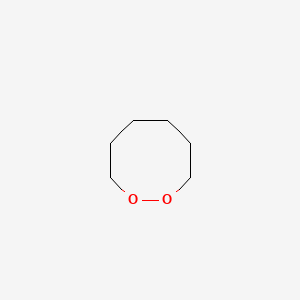
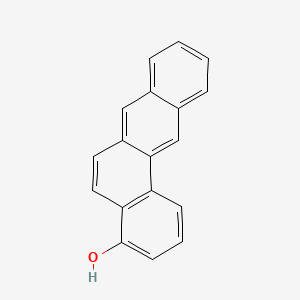
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)

